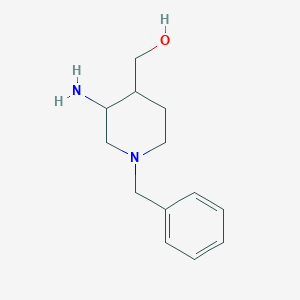

(3-Amino-1-benzylpiperidin-4-yl)methanol

CAS No.: 1333975-62-4

Cat. No.: VC3379824

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333975-62-4 |

|---|---|

| Molecular Formula | C13H20N2O |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | (3-amino-1-benzylpiperidin-4-yl)methanol |

| Standard InChI | InChI=1S/C13H20N2O/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 |

| Standard InChI Key | QETCDVMSZOJWMB-UHFFFAOYSA-N |

| SMILES | C1CN(CC(C1CO)N)CC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC(C1CO)N)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

(3-Amino-1-benzylpiperidin-4-yl)methanol is an organic compound characterized by its piperidine ring structure with specific functional group attachments. The molecule contains a benzyl group attached to the nitrogen at position 1 of the piperidine ring, an amino group at position 3, and a hydroxymethyl (CH₂OH) group at position 4.

The compound's core structure makes it a member of both the alcohol and piperidine chemical families, contributing to its unique chemical properties and potential applications in various chemical and pharmaceutical contexts. The benzylpiperidine core is particularly noteworthy as it appears in numerous biologically active molecules targeting various physiological systems.

Basic Chemical Information

The fundamental chemical properties of (3-amino-1-benzylpiperidin-4-yl)methanol are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₂₀N₂O |

| Molecular Weight | 220.31 g/mol |

| MDL Number | MFCD19982471 |

| PubChem CID | 53621902 |

| IUPAC Name | (3-amino-1-benzylpiperidin-4-yl)methanol |

| CAS Number | 1333975-62-4 |

The compound has a standard InChI representation of InChI=1S/C13H20N2O/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2, which uniquely identifies its chemical structure . The simplified molecular-input line-entry system (SMILES) notation is C1CN(CC(C1CO)N)CC2=CC=CC=C2, providing another standardized representation of the molecule's structure .

Physical Properties

(3-Amino-1-benzylpiperidin-4-yl)methanol possesses several physical properties that influence its behavior in chemical reactions and biological systems:

| Physical Property | Value | Source |

|---|---|---|

| Appearance | Oil | |

| Boiling Point | 345.0±32.0 °C (Predicted) | |

| Density | 1.090±0.06 g/cm³ (Predicted) | |

| pKa | 14.94±0.10 (Predicted) | |

| Storage Temperature | Room Temperature |

These physical characteristics are important considerations for handling, storage, and application in research and development contexts. The relatively high boiling point suggests good thermal stability, while the pKa value indicates the compound's acid-base behavior under various pH conditions.

Structural Characteristics and Molecular Features

The molecular architecture of (3-amino-1-benzylpiperidin-4-yl)methanol consists of several key structural elements that contribute to its chemical behavior and potential biological activity.

The piperidine ring forms the central scaffold of the molecule, providing a flexible yet defined three-dimensional structure. The benzyl group attached to the nitrogen at position 1 introduces hydrophobic characteristics and potential for π-π interactions with aromatic residues in biological targets. The primary amine group at position 3 can participate in hydrogen bonding as both a donor and acceptor, while the hydroxymethyl group at position 4 adds additional hydrogen bonding capacity primarily as a donor.

This combination of functional groups creates a molecule with multiple potential interaction points for binding to biological targets, particularly proteins such as enzymes or receptors. The spatial arrangement of these groups is critical for determining specific binding interactions and subsequent biological activities.

The compound's stereochemistry is also noteworthy, as the presence of two stereogenic centers at positions 3 and 4 of the piperidine ring creates the potential for different diastereomers with distinct three-dimensional arrangements that may exhibit different biological properties.

Biological Activity and Applications

Research Applications

(3-Amino-1-benzylpiperidin-4-yl)methanol serves as a versatile scaffold in medicinal chemistry for several key applications:

-

As a building block for the synthesis of more complex molecules

-

In structure-activity relationship studies to understand the impact of specific functional groups on biological activity

-

As a core structure that can be modified to improve potency, selectivity, or pharmacokinetic properties

-

In the development of focused compound libraries for drug discovery screening programs

Its combination of functional groups (amine, hydroxyl) with the benzylpiperidine core makes it particularly valuable for exploring diverse chemical space in drug discovery efforts.

Comparison with Similar Compounds

Structural Analogs

(3-Amino-1-benzylpiperidin-4-yl)methanol belongs to a broader class of benzylpiperidine derivatives with similar core structures but different substitution patterns. One such analog is (3-amino-4-(4-methylpiperidin-1-yl)phenyl)methanol, which shares the same molecular formula (C₁₃H₂₀N₂O) and molecular weight (220.31 g/mol) but has a different structural arrangement.

Key differences between these compounds include:

-

In (3-amino-1-benzylpiperidin-4-yl)methanol, the benzyl group is attached to the piperidine nitrogen, while in (3-amino-4-(4-methylpiperidin-1-yl)phenyl)methanol, the piperidine is attached to a position on the benzene ring

-

The positioning of the amino and hydroxymethyl groups differs between the two structures

-

(3-Amino-4-(4-methylpiperidin-1-yl)phenyl)methanol contains a methyl substituent on the piperidine ring

These structural differences likely result in distinct physicochemical properties and potentially different biological activities.

Structure-Activity Relationships

Structure-activity relationship studies on benzylpiperidine derivatives have revealed several important trends that may be relevant to understanding the potential biological activities of (3-amino-1-benzylpiperidin-4-yl)methanol:

-

The position and nature of substituents on the benzyl ring can significantly impact activity

-

The presence of hydrogen-bond donors and acceptors (such as the amino and hydroxyl groups in our compound of interest) often enhances binding to biological targets

-

The flexibility of the piperidine ring influences how the molecule can adapt to binding sites

For example, in studies of similar compounds as acetylcholinesterase inhibitors, it was observed that methyl substitution at different positions on the benzyl ring produced varying levels of activity, with meta-substituted derivatives showing greater potency than ortho- or para-substituted analogs . This suggests that subtle structural modifications to (3-amino-1-benzylpiperidin-4-yl)methanol might significantly alter its biological properties.

Current Research Status and Future Perspectives

Research Gaps

Despite the potential importance of (3-amino-1-benzylpiperidin-4-yl)methanol as a chemical scaffold, there are several notable research gaps in the current literature:

-

Limited published data on specific biological activities directly associated with this compound

-

Incomplete information on optimal synthetic routes and scalable production methods

-

Insufficient structure-activity relationship studies examining how modifications to this specific scaffold affect biological properties

-

Limited exploration of potential applications beyond those suggested by structurally similar compounds

These gaps represent opportunities for future research to more fully characterize and exploit the properties of this compound.

Future Research Directions

Several promising research directions could advance our understanding and application of (3-amino-1-benzylpiperidin-4-yl)methanol:

-

Comprehensive evaluation of its acetylcholinesterase inhibitory activity and comparison with established inhibitors like donepezil and tacrine

-

Development and optimization of synthetic routes, particularly those amenable to large-scale production

-

Systematic modification of the core structure to create libraries of derivatives with enhanced properties

-

Exploration of applications beyond neurological disorders, potentially in other therapeutic areas where piperidine derivatives have shown promise

-

Computational studies to predict binding modes and optimize interactions with target proteins

These research directions could significantly expand the potential applications of (3-amino-1-benzylpiperidin-4-yl)methanol in both chemical research and pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume